
Lubiprostone-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lubiprostone-d7 is a deuterated form of lubiprostone, a synthetic bicyclic fatty acid derivative of prostaglandin E1. Lubiprostone is primarily used as a chloride channel activator to treat chronic idiopathic constipation, opioid-induced constipation, and irritable bowel syndrome with constipation in adults. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of lubiprostone due to its stable isotope labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lubiprostone-d7 involves multiple steps, starting from commercially available starting materials. The key steps include the introduction of deuterium atoms at specific positions in the lubiprostone molecule. This is typically achieved through the use of deuterated reagents and solvents in the reaction conditions. The synthetic route involves:
Formation of the bicyclic core: The initial step involves the formation of the bicyclic core structure through a series of cyclization reactions.
Introduction of functional groups: Functional groups such as hydroxyl, carboxyl, and fluorine are introduced through various chemical reactions, including oxidation and substitution reactions.
Deuteration: Deuterium atoms are introduced using deuterated reagents like deuterated water (D2O) or deuterated acids.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Large-scale batch reactions are conducted in reactors to form the bicyclic core and introduce functional groups.
Purification: The product is purified using techniques such as crystallization, distillation, and chromatography to ensure high purity and yield.
Quality control: Rigorous quality control measures are implemented to ensure the consistency and stability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Lubiprostone-d7 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the molecule can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: Halogen atoms in the molecule can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed in substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Lubiprostone-d7 has several scientific research applications, including:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion (ADME) of lubiprostone in the body.
Metabolic Pathways: Helps in identifying and characterizing the metabolic pathways and intermediates of lubiprostone.
Drug Development: Used in the development of new drugs by providing insights into the stability and efficacy of lubiprostone analogs.
Biological Studies: Employed in studies related to chloride channel activation and its effects on gastrointestinal motility and fluid secretion.
Mécanisme D'action
Lubiprostone-d7, like lubiprostone, acts by specifically activating ClC-2 chloride channels located on the apical side of the gastrointestinal epithelial cells. This activation promotes the secretion of a chloride-rich fluid into the intestinal lumen, which softens the stool, increases gastrointestinal motility, and induces spontaneous bowel movements. The mechanism is independent of protein kinase A activation and involves direct interaction with the chloride channels.
Comparaison Avec Des Composés Similaires
Similar Compounds
Linaclotide: A guanylate cyclase-C agonist used to treat chronic idiopathic constipation and irritable bowel syndrome with constipation.
Elobixibat: An ileal bile acid transporter inhibitor used for chronic constipation.
Plecanatide: Another guanylate cyclase-C agonist similar to linaclotide.
Uniqueness of Lubiprostone-d7
This compound is unique due to its deuterated nature, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies. Unlike linaclotide and plecanatide, which act through guanylate cyclase-C activation, this compound directly activates chloride channels, offering a different mechanism of action. Additionally, its use in studying the metabolic pathways of lubiprostone makes it a valuable tool in drug development and research.
Propriétés
Numéro CAS |
1217675-13-2 |
|---|---|
Formule moléculaire |
C₂₀H₂₅D₇F₂O₅ |
Poids moléculaire |
397.51 |
Synonymes |
(11α)-16,16-Difluoro-11-hydroxy-9,15-dioxo-prostan-1-oic Acid-d7; Ru 0211-d7; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


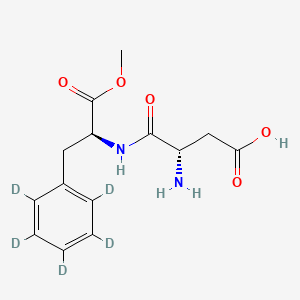

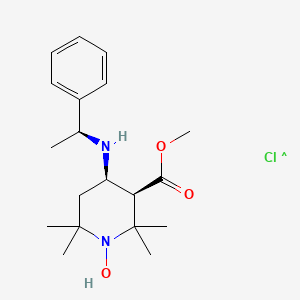
![(3S,4S)-4-[(1R)-Phenylethylamino-3-methoxycarbonyl]-2,2,6,6-tetramethylpiperidine-1-oxyl Hydrochloride](/img/structure/B1141006.png)

![1-[(1S,2R,4R,5S)-4-(trityloxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione](/img/structure/B1141008.png)
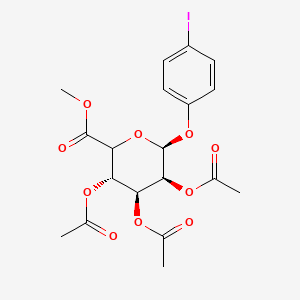
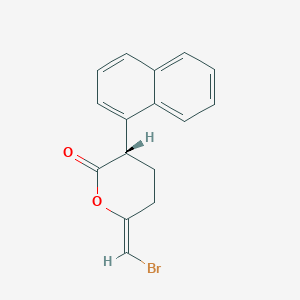
![N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide](/img/structure/B1141015.png)
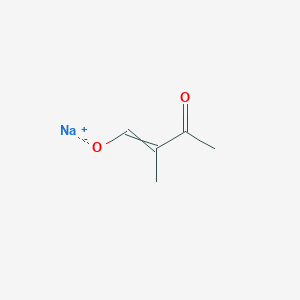
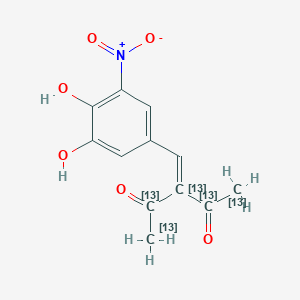
![(Z)-7-[(2R,3S,5R)-2-[2-(2-heptyl-1,3-dioxolan-2-yl)ethyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1141020.png)
![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one](/img/structure/B1141021.png)
